Bienvenue dans la boutique en ligne BenchChem!

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034596-68-2) is a synthetic sulfonamide with molecular formula C₁₆H₁₇NO₅S₂ and molecular weight 367.45 g/mol. It comprises a 1,4-benzodioxane core linked via a sulfonamide bridge to an N-ethyl-5-acetylthiophene moiety.

Molecular Formula C16H17NO5S2
Molecular Weight 367.43
CAS No. 2034596-68-2
Cat. No. B2965835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS2034596-68-2
Molecular FormulaC16H17NO5S2
Molecular Weight367.43
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C16H17NO5S2/c1-11(18)16-5-2-12(23-16)6-7-17-24(19,20)13-3-4-14-15(10-13)22-9-8-21-14/h2-5,10,17H,6-9H2,1H3
InChIKeyVZVBQUZIUAJYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034596-68-2) – Chemical Identity and Procurement Baseline


N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034596-68-2) is a synthetic sulfonamide with molecular formula C₁₆H₁₇NO₅S₂ and molecular weight 367.45 g/mol [1]. It comprises a 1,4-benzodioxane core linked via a sulfonamide bridge to an N-ethyl-5-acetylthiophene moiety. The compound is catalogued in the ZINC screening library as ZINC000012504556 with a calculated logP of 2.77, topological polar surface area (tPSA) of 78 Ų, 7 hydrogen-bond acceptors, and 0 hydrogen-bond donors (reference pH range) [1]. No experimentally determined bioactivity is registered in ChEMBL 20 for this compound [1]. SEA (Similarity Ensemble Approach) predictions against ChEMBL 20 suggest potential interactions with targets including ACP1 (low molecular weight phosphotyrosine protein phosphatase), S1PR3, S1PR1, ENPP2, and ESRRA [1].

Why N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Replaced by Generic 1,4-Benzodioxane-6-sulfonamide Analogs


The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold is a privileged pharmacophore with documented enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) [1]. However, biological activity is exquisitely sensitive to the N-substituent. The parent sulfonamide (CAS 90222-81-4) and simple N-aryl/alkyl derivatives typically exhibit only moderate cholinesterase inhibition, while certain N-benzylated and N-ethylated derivatives show enhanced lipoxygenase inhibition [1]. The target compound incorporates a unique 5-acetylthiophen-2-yl ethyl substituent that is absent from all derivatives characterized in the literature to date. The acetyl group on the thiophene ring introduces a hydrogen-bond acceptor that can engage additional residues in target active sites, while the thiophene sulfur atom contributes to π-stacking and hydrophobic interactions that are not possible with simple phenyl or alkyl substituents [1]. Furthermore, the SEA computational profile of this compound indicates distinct predicted target engagement (ACP1, S1PR3, ENPP2) that diverges from the class-typical targets of simpler 1,4-benzodioxane-6-sulfonamides [2]. These structural and predicted target differences mean that generic substitution with an uncharacterized in-class analog risks losing these interaction features and cannot be assumed to produce equivalent biological outcomes.

Quantitative Differentiation Evidence for N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


LogP-Driven Membrane Permeability Advantage Over the Parent 1,4-Benzodioxane-6-sulfonamide Scaffold

The target compound has a calculated logP of 2.77, which is substantially higher than the parent scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (estimated logP ~0.5–0.8 based on its smaller size and absence of lipophilic substituents) [1][2]. This increased lipophilicity arises from the 5-acetylthiophen-2-yl ethyl group, which contributes multiple sp² carbons and the thiophene sulfur. The logP difference of approximately 2.0 log units translates to a theoretical ~100-fold increase in membrane partitioning, potentially improving passive cellular permeability [1]. The compound's logP of 2.77 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the parent scaffold may require active transport for cellular entry [1].

Lipophilicity Drug-likeness Membrane permeability

Distinct SEA Target Prediction Profile Diverging from Known 1,4-Benzodioxane Sulfonamide Class Targets

SEA (Similarity Ensemble Approach) analysis of this compound against ChEMBL 20 identified ACP1 (low molecular weight phosphotyrosine protein phosphatase) as the top predicted target (p-value = 0, Max Tc = 47), followed by S1PR3 (p-value = 0, Max Tc = 45), ENPP2 (p-value = 24, Max Tc = 47), and ESRRA (Max Tc interaction) [1]. In contrast, the 1,4-benzodioxane-6-sulfonamide class is canonically associated with carbonic anhydrase II inhibition (Ki values reported in BindingDB), PKM2 modulation, and cholinesterase/LOX inhibition [2]. The SEA predictions indicate a divergent target profile: ACP1 is a phosphatase involved in growth factor signaling and not a known target of simple benzodioxane sulfonamides; S1PR3 is a GPCR implicated in immune cell trafficking and vascular biology [1]. This divergence is likely driven by the 5-acetylthiophene moiety, which creates a distinct pharmacophore fingerprint compared to N-aryl or N-alkyl derivatives [1][2].

Target prediction Computational pharmacology Phosphatase inhibition

Topological Polar Surface Area and Rotatable Bond Profile Support Favorable Drug-Likeness Metrics

The compound has a tPSA of 78 Ų, 7 rotatable bonds, and 0 hydrogen-bond donors (at reference pH) [1]. These properties satisfy key oral bioavailability filters: tPSA < 140 Ų (Veber rule), 7 rotatable bonds (≤10, Veber rule), and 0 H-bond donors (Lipinski rule) [1]. Compared with common N-aryl derivatives of this scaffold (e.g., those described in Irshad et al., 2019, which carry an additional aromatic ring increasing tPSA and aromatic ring count), the target compound maintains a lower total polar surface area despite its thiophene substituent [2]. The fraction sp³ of 0.31 indicates a balance between rigidity (for target binding) and flexibility (for induced-fit interactions) that is comparable to oral drug benchmarks [1].

Drug-likeness ADME prediction Oral bioavailability

Thiophene-Containing Sulfonamide Class Demonstrated Potent Carbonic Anhydrase Inhibition in Published Studies

Although no direct IC₅₀ data exists for the target compound, thiophene-based sulfonamides as a class have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II. A focused study of thiophene-sulfonamide derivatives reported IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with Kᵢ values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The inhibition was noncompetitive, with the sulfonamide and thiophene moieties playing a significant role in enzyme binding through interactions outside the catalytic active site [1]. The target compound retains both the sulfonamide zinc-binding group and the thiophene ring, suggesting potential carbonic anhydrase inhibitory activity, though experimental confirmation is required. This class-level data provides a rationale for prioritizing the target compound in carbonic anhydrase screening panels over simple benzodioxane sulfonamides lacking the thiophene pharmacophore.

Carbonic anhydrase inhibition Thiophene pharmacology Enzyme kinetics

Absence of ChEMBL Bioactivity Data Represents an Opportunity for Novel Target Discovery Screening

The target compound has 'no known activity' registered in ChEMBL 20 and has not been reported in any publications per ChEMBL, nor has it been associated with any clinical trials [1]. This is in stark contrast to many in-class 1,4-benzodioxane-6-sulfonamide derivatives that have accumulated extensive bioactivity annotations in public databases [2]. The absence of prior biological annotation means that this compound occupies a unique position within the chemical space: it combines a well-characterized pharmacophoric scaffold (the benzodioxane sulfonamide) with an unprecedented substitution pattern (5-acetylthiophen-2-yl ethyl) that has not been profiled in any published assay [1][2]. For procurement decisions, this translates to an opportunity to conduct first-in-class screening without competing intellectual property constraints or prior-art activity data that might limit patentability of any discovered activity.

Novel target discovery Screening library Uncharacterized chemical space

Recommended Research Application Scenarios for N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Carbonic Anhydrase Inhibitor Screening Panels (Glaucoma, Edema, Oncology)

Based on the demonstrated nanomolar potency of thiophene-containing sulfonamides against carbonic anhydrase I and II isoenzymes [1], this compound is a strong candidate for CA inhibition screening. Its sulfonamide group serves as a zinc-binding moiety, and the 5-acetylthiophene substituent may confer isoform selectivity. Procurement for carbonic anhydrase inhibitor programs in glaucoma (ciliary body CA-II), edema (CA-I/II), or tumor-associated carbonic anhydrases (CA-IX/XII) is supported by the class-level evidence of thiophene sulfonamide potency (IC₅₀ as low as 23.4 nM for hCA-II) [1].

Phosphatase-Targeted Drug Discovery (ACP1 and ENPP2 Inhibition)

SEA predictions identify ACP1 (low molecular weight phosphotyrosine protein phosphatase) and ENPP2 (ectonucleotide pyrophosphatase/phosphodiesterase 2) as top predicted targets [1]. ACP1 is implicated in growth factor receptor signaling and immune cell activation; ENPP2 (autotaxin) generates lysophosphatidic acid, a key mediator in fibrosis, cancer metastasis, and neuropathic pain. This compound offers a structurally novel entry point for phosphatase inhibitor screening that is distinct from the canonical kinase/esterase targets of simpler benzodioxane sulfonamides [1][2].

Sphingosine-1-Phosphate Receptor Pharmacology (S1PR3/S1PR1)

The SEA predictions of S1PR3 (p-value = 0) and S1PR1 (p-value = 17) engagement suggest potential application in immunomodulation and vascular biology research [1]. S1PR1 modulation is clinically validated (fingolimod for multiple sclerosis), and S1PR3 is an emerging target in inflammation, fibrosis, and sepsis. The compound's lipophilic character (logP 2.77) and tPSA of 78 Ų align well with GPCR-targeted compound profiles, supporting its use in S1P receptor screening cascades [1].

Novel Intellectual Property Generation in 1,4-Benzodioxane Sulfonamide Chemical Space

The compound is entirely uncharacterized in public bioactivity databases (zero ChEMBL activities, zero publications) [1]. This blank annotation slate, combined with a scaffold that already has demonstrated drug discovery relevance (PKM2 modulation in cancer, cholinesterase inhibition in neurodegeneration) [2], makes it an attractive starting point for organizations seeking to establish novel composition-of-matter or method-of-use patents. Procurement at the screening scale enables first-filer advantage in any newly discovered bioactivity.

Quote Request

Request a Quote for N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.